

In Vitro Activity of Egfr-IN-107: A Technical Overview

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Compound of Interest

Compound Name: *Egfr-IN-107*

Cat. No.: *B12378847*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the in vitro activity of **Egfr-IN-107**, a potent and orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended for researchers, scientists, and professionals involved in the field of oncology and drug development.

Core Efficacy and Potency

Egfr-IN-107 has demonstrated significant inhibitory activity against both wild-type EGFR and, more notably, the clinically relevant L858R/T790M double mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. The compound also exhibits anti-proliferative and pro-apoptotic effects in cancer cell lines harboring this mutation.

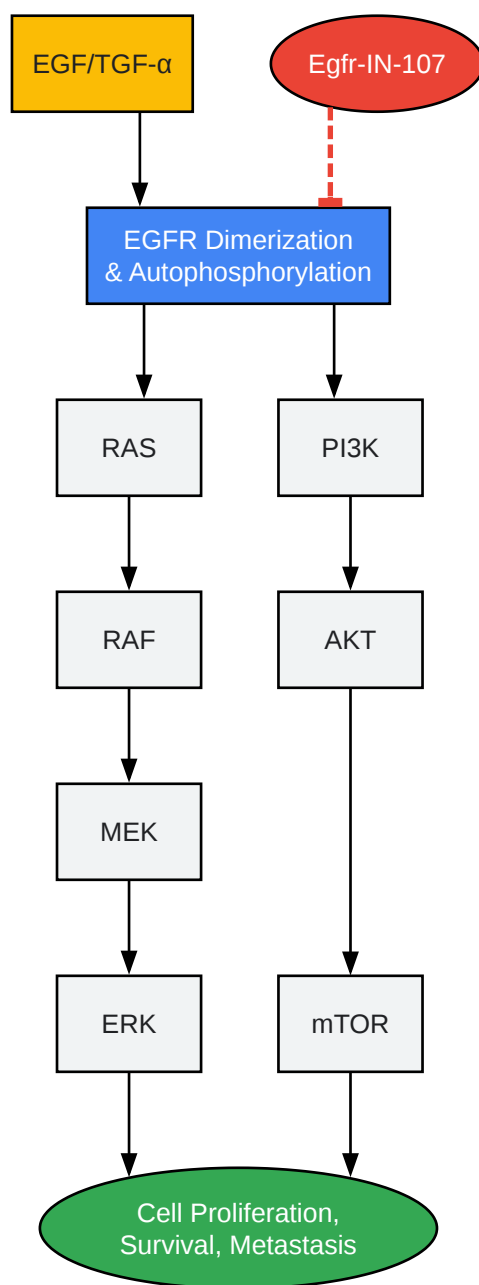
Table 1: In Vitro Inhibitory Activity of Egfr-IN-107

Target	Assay Type	IC50 Value
EGFR (Wild-Type)	Enzymatic Assay	0.4333 μ M ^{[1][2][3][4]}
EGFR (L858R/T790M Mutant)	Enzymatic Assay	0.0438 μ M ^{[1][2][3][4]}
H1975 Human NSCLC Cell Line (L858R/T790M)	Cell Proliferation Assay	Proliferation inhibited ^{[1][2][4]}
Osimertinib-Resistant H1975 Cell Line (H1975OR)	Cell Proliferation Assay	1.9 μ M ^{[1][2]}

Note on IC50 Values for EGFR (L858R/T790M Mutant): Publicly available data from some sources state an IC50 of 5 nM, which is equivalent to 0.005 μ M. The value of 0.0438 μ M is also reported. This discrepancy may arise from different experimental conditions or assay formats. Researchers are advised to consult the primary literature for clarification.

Signaling Pathway Inhibition

Egfr-IN-107 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by **Egfr-IN-107**.



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Caption: EGFR signaling pathway and inhibition by **Egfr-IN-107**.

Cellular Mechanisms of Action

In cell-based assays, **Egfr-IN-107** has been shown to induce apoptosis and inhibit cell migration in the H1975 non-small cell lung cancer cell line.[1][2] Mechanistic studies indicate that treatment with **Egfr-IN-107** leads to the upregulation of pro-apoptotic proteins such as Bax

and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Furthermore, **Egfr-IN-107** treatment results in the upregulation of the cell adhesion molecule E-cadherin and the downregulation of matrix metalloproteinase-2 (MMP-2), which is consistent with its observed anti-migratory effects.[1]

Experimental Protocols

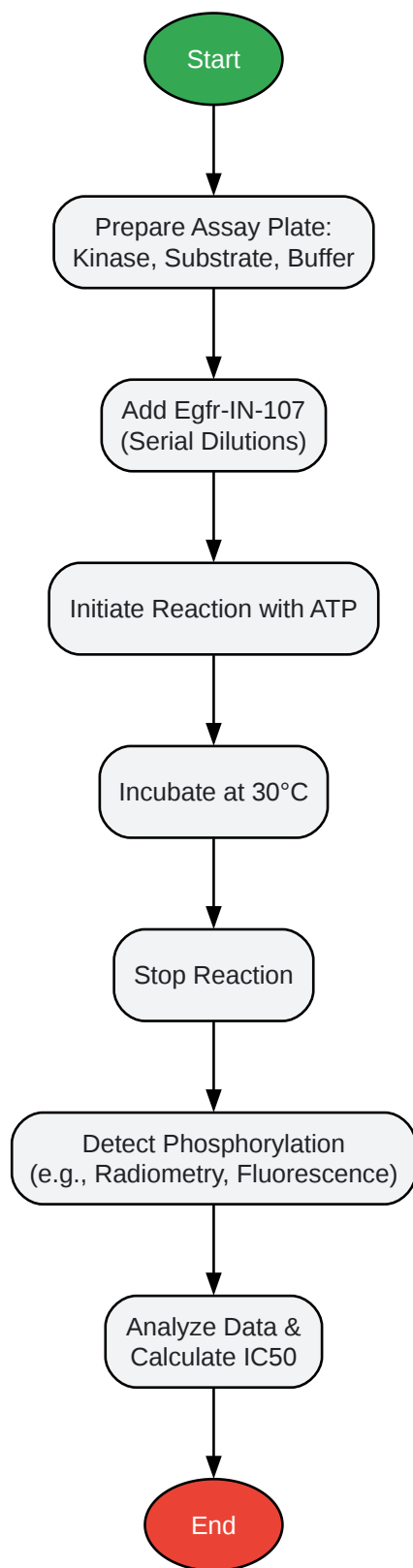
While the specific protocols for the in vitro evaluation of **Egfr-IN-107** are proprietary to the discovering entity, the following sections describe standard, representative methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

A common method to determine the IC₅₀ of a compound against a purified kinase is a radiometric or fluorescence-based assay.

- Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the EGFR kinase. The amount of phosphorylated substrate is then quantified.
- Procedure:
 - Recombinant human EGFR (wild-type or mutant) is incubated in a reaction buffer containing a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP (often radiolabeled with ³²P or ³³P).
 - **Egfr-IN-107** is added at various concentrations to determine its inhibitory effect.
 - The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a filter membrane and washing).
 - The amount of incorporated phosphate is measured using a scintillation counter or a phosphorimager.

- IC₅₀ values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.



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Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

Cell viability and proliferation can be assessed using various methods, such as the MTT or CellTiter-Glo® assays.

- Cell Culture: H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with **Egfr-IN-107** at a range of concentrations for a specified duration (e.g., 72 hours).
- Viability Assessment:
 - MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is read on a plate reader.
 - CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with cell viability. The reagent is added to the wells, and the luminescence is measured.
- Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the IC50 value is determined.

Apoptosis and Western Blot Analysis

The induction of apoptosis can be confirmed by observing changes in the expression of key apoptotic proteins via Western blotting.

- Cell Lysis: H1975 cells are treated with **Egfr-IN-107** for a defined period (e.g., 24 hours). The cells are then lysed to extract total protein.
- Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like GAPDH).
- **Detection:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay

The effect of **Egfr-IN-107** on cell migration can be evaluated using a wound-healing (scratch) assay.

- **Cell Monolayer:** H1975 cells are grown to confluence in a multi-well plate.
- **Wound Creation:** A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
- **Compound Treatment:** The cells are washed to remove debris and then incubated in media containing different concentrations of **Egfr-IN-107**.
- **Image Acquisition:** Images of the wound are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).
- **Data Analysis:** The rate of wound closure is measured and compared between the treated and untreated cells to assess the inhibitory effect on cell migration.

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